1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid
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Overview
Description
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structure, which includes a hexahydro modification of the pyrene ring system. It has a molecular formula of C18H18O2 and a molecular weight of 266.33 g/mol .
Preparation Methods
The synthesis of 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid typically involves the hydrogenation of pyrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyrene in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hexahydro modification . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrene derivatives and other complex molecules.
Biology: This compound is utilized in studies involving fluorescence due to its pyrene core, which exhibits strong fluorescent properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism by which 1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid exerts its effects is primarily through its interaction with molecular targets in biological systems. The pyrene core allows it to intercalate with DNA, making it useful in studies of DNA-binding properties. Additionally, its fluorescent properties enable it to act as a probe in various biochemical assays, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
1,2,3,6,7,8-Hexahydro-1-pyreneacetic Acid can be compared with other pyrene derivatives such as:
1-Pyreneacetic Acid: Unlike its hexahydro counterpart, 1-Pyreneacetic Acid lacks the hydrogenated modification, resulting in different chemical and physical properties.
1,2,3,4-Tetrahydropyrene: This compound has fewer hydrogenated positions compared to this compound, leading to variations in reactivity and applications.
Pyrene: The parent compound, pyrene, is fully aromatic and exhibits different reactivity patterns and applications compared to its hydrogenated derivatives
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H18O2 |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(1,2,3,6,7,8-hexahydropyren-1-yl)acetic acid |
InChI |
InChI=1S/C18H18O2/c19-16(20)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h4-5,8-9,14H,1-3,6-7,10H2,(H,19,20) |
InChI Key |
XHXPCUZYRKOBHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C4C3=C(CCC4CC(=O)O)C=C2)C1 |
Origin of Product |
United States |
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